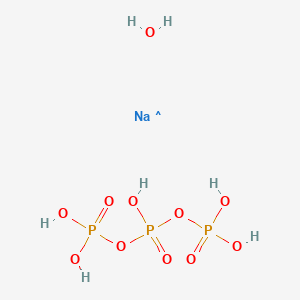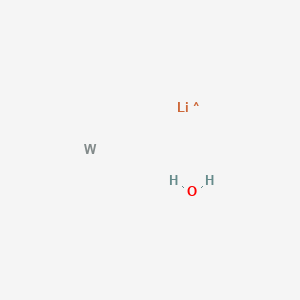![molecular formula C16H16BrN3O2S B12345111 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Brom, Thiazolidin und Indol-Moleküle vereint. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung des Thiazolidinrings und der Einführung des Bromatoms. Eine gängige Methode umfasst die Reaktion eines geeigneten Indolderivats mit einem Thiazolidinvorläufer unter bestimmten Bedingungen, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation zum Einsatz kommen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.
Substitution: Das Bromatom kann durch andere Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.
Substitution: Nucleophile wie Amine und Thiole können verwendet werden, um das Bromatom unter geeigneten Bedingungen zu ersetzen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene Oxo-Derivate ergeben, während Substitutionsreaktionen eine große Bandbreite an substituierten Indolderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine Rolle in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme und Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. So kann sie beispielsweise mit mikrobiellen Enzymen interagieren, deren Funktion stören und zu antimikrobieller Aktivität führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-5-ethoxy-4-methoxybenzonitril
- (5Z)-4-Brom-5-(brommethylen)-3-butyl-2(5H)-furanon
- (3Z)-5-Brom-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-1-pentyl-1,3-dihydro-2H-indol-2-on
Einzigartigkeit
5-Brom-3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-yliden]-1-pentyl-2,3-dihydro-1H-indol-2-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige biologische Aktivitäten einzigartig. Seine Struktur ermöglicht verschiedene chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C16H16BrN3O2S |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16BrN3O2S/c1-2-3-4-7-20-11-6-5-9(17)8-10(11)12(15(20)22)13-14(21)19-16(18)23-13/h5-6,8H,2-4,7H2,1H3,(H2,18,19,21)/b13-12- |
InChI-Schlüssel |
FSXAAYBFYZJGFS-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=N)S3)/C1=O |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=N)S3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
